molecular formula C6HF11 B154762 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene CAS No. 1767-94-8

1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene

Cat. No. B154762
CAS RN: 1767-94-8
M. Wt: 282.05 g/mol
InChI Key: DDWZJDVOCYVHKD-UHFFFAOYSA-N
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Description

The compound 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is a highly fluorinated olefin. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar polyfluorinated compounds. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a related molecule that exhibits a high molecular dipole due to its facially polarized ring, which is a result of having all fluorine atoms positioned on the same face of the cyclohexane ring .

Synthesis Analysis

The synthesis of related polyfluorinated compounds involves multi-step protocols. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane was prepared through a 12-step synthesis, indicating the complexity involved in synthesizing such highly fluorinated structures . Although the synthesis of 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is not detailed, similar compounds often require intricate synthetic routes to achieve the desired stereochemistry and substitution pattern.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is characterized by the presence of multiple C-F bonds, which can lead to unique conformations and electronic properties. The molecule mentioned in the first paper adopts a chair conformation with alternate C-F bonds aligned triaxially, creating a significant molecular dipole . This suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene may also exhibit unique structural features due to its fluorine substituents.

Chemical Reactions Analysis

Polyfluorinated compounds can undergo various chemical reactions with nucleophiles. For instance, dodecafluorocycloheptene, a compound similar to the one , can exchange its vinylic fluorines with nucleophiles, leading to various products depending on the reagents used . This indicates that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene might also participate in reactions with nucleophiles, potentially leading to a range of fluorinated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are heavily influenced by the presence of fluorine atoms. The high electronegativity of fluorine imparts a significant dipole moment to the molecules, as seen in the all-cis hexafluorocyclohexane . Additionally, the reactivity of such compounds with nucleophiles suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene would have interesting reactivity patterns and could serve as an intermediate in the synthesis of other fluorinated materials .

Scientific Research Applications

Fluorination of Cycloheptane Derivatives

Research by Oliver, Stephens, and Tatlow (1983) explored the partial fluorination of cycloheptane. They obtained a mixture of polyfluorides, including tridecafluorocycloheptane. This compound, when treated with aqueous alkali, produced dodecafluorocycloheptene, leading to 1H-undecafluorocyclohept-1-ene. This study highlights the chemical pathway and applications in synthesizing cyclo-olefins with high fluorine content, which are relevant in developing materials with unique chemical properties (Oliver, Stephens, & Tatlow, 1983).

Mixing Behavior of Fluorinated Carboxylic Acids

Lehmler and Bummer (2002) investigated the mixing behavior of partially fluorinated carboxylic acids, including 1-(perfluorohexyl)undecanoic acid, at the air-water interface. Their study provides insight into the interactions and properties of fluorinated compounds when mixed with hydrocarbon acids. This research is significant for understanding the surface chemistry and potential applications in materials science (Lehmler & Bummer, 2002).

Reactions of Polyfluoro-Aromatic Compounds

Chambers, Jackson, Partington, Philpot, Fielding, Hutchinson, and Whittaker (1979) studied reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene. Their findings contribute to understanding nucleophilic attack mechanisms in highly fluorinated olefins, which is crucial in synthesizing various perfluoro-2-butyl derivatives. This knowledge is valuable in the field of organofluorine chemistry (Chambers et al., 1979).

Photocycloaddition of Phenoxybutenes

AlQaradawi, Cosstick, and Gilbert (1992) conducted a study on the photochemistry of 4-phenoxybut-1-ene, revealing efficient intramolecular cycloaddition processes. This research provides valuable insights into the photochemical behavior of compounds related to undecafluorohex-1-ene, offering potential applications in developing photochromic materials and molecular switches (AlQaradawi, Cosstick, & Gilbert, 1992).

Electrolyte Additives in Lithium Ion Batteries

Kubota, Ihara, Katayama, Nakai, and Ichikawa (2012) researched 1,1-difluoro-1-alkenes as electrolyte additives in high-charge-voltage lithium-ion batteries. Their study demonstrates the potential of fluorinated alkenes, closely related to undecafluorohex-1-ene, in enhancing battery performance through solid electrolyte interphase formation (Kubota et al., 2012).

properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZJDVOCYVHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379850
Record name 6H-Perfluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene

CAS RN

1767-94-8
Record name 6H-Perfluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Reactant of Route 2
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Reactant of Route 3
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Reactant of Route 4
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Reactant of Route 5
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Reactant of Route 6
Reactant of Route 6
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene

Citations

For This Compound
1
Citations
WR Dolbier Jr, XX Rong, MD Bartberger… - Journal of the …, 1998 - pubs.rsc.org
A kinetic study of the effect of fluorine substitution on the rates and regiochemistry of hex-5-enyl radical cyclization is reported. One or more fluorines on or proximate to the double bond …
Number of citations: 49 pubs.rsc.org

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